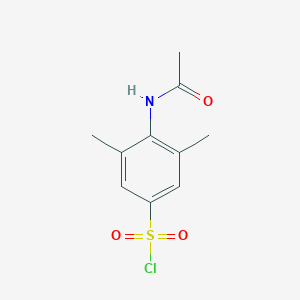

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-acetamido-3,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to maintain precise temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as AlCl3 and FeCl3 can be used to facilitate certain reactions.

Major Products Formed

Sulfonamides: Reaction with amines can produce sulfonamide derivatives.

Sulfonic Acids: Hydrolysis leads to the formation of sulfonic acids.

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamides

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is primarily used as an intermediate in the synthesis of sulfonamide drugs. Sulfonamides are a class of antimicrobial agents that have been widely used for their antibacterial properties. The sulfonyl chloride group allows for the introduction of various amines to form sulfonamide derivatives, which can exhibit diverse biological activities.

Aldose Reductase Inhibition

Research has indicated that derivatives of this compound can act as inhibitors of the enzyme aldose reductase. This enzyme is implicated in diabetic complications by catalyzing the conversion of glucose to sorbitol, leading to cellular damage due to osmotic pressure changes. Inhibitors derived from this compound can potentially mitigate these effects and are being explored for therapeutic use in diabetes management .

Reaction with Amines

The sulfonyl chloride functionality makes this compound highly reactive towards nucleophiles, particularly amines. This reactivity is exploited in the synthesis of various N-acylated compounds, which are valuable in medicinal chemistry for developing new drugs .

Continuous Flow Synthesis

Recent advancements have introduced methods for synthesizing this compound using continuous flow reactors. This technique enhances efficiency and safety by allowing precise control over reaction conditions and minimizing byproduct formation . The continuous flow method utilizes chlorosulfonic acid and acetanilide in a two-stage process that optimizes temperature and reaction time to yield high-purity products.

Case Study: Aldose Reductase Inhibitors

A study demonstrated the efficacy of certain derivatives of this compound as aldose reductase inhibitors in diabetic rat models. The results indicated a significant reduction in sorbitol levels in tissues treated with these compounds compared to untreated controls, suggesting potential therapeutic benefits for diabetic complications .

Case Study: Synthesis Optimization

An investigation into the synthesis of this compound highlighted the advantages of using microchannel reactors over traditional batch processes. The study reported improved yields and reduced reaction times while maintaining high selectivity for the desired sulfonyl chloride product . The methodology involved precise temperature control and continuous mixing, which minimized thermal decomposition and side reactions.

Comparison Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for sulfonamide antibiotics | Development of new antimicrobial agents |

| Enzyme Inhibition | Aldose reductase inhibitors for diabetes treatment | Reducing complications related to diabetes |

| Chemical Synthesis | Reactivity with amines to form N-acylated compounds | Creation of novel drug candidates |

| Continuous Flow Chemistry | Enhanced synthesis methods utilizing microchannel reactors | Improved efficiency and safety in chemical production |

Mecanismo De Acción

The mechanism of action of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparación Con Compuestos Similares

Similar Compounds

4-Acetamido-3,5-dimethylbenzenesulfonyl Fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.

4-Acetamido-3,5-dimethylbenzenesulfonic Acid: The hydrolyzed form of the sulfonyl chloride.

Uniqueness

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .

Actividad Biológica

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride, also known by its CAS number 952958-71-3, is a sulfonamide derivative that exhibits a range of biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H12ClN1O2S

- Molecular Weight : 233.73 g/mol

- Structure : The compound features an acetamido group and a sulfonyl chloride moiety, which are critical for its biological activity.

This compound primarily acts through the inhibition of specific enzymes and interaction with biological targets:

- Enzyme Inhibition : It has been reported to inhibit aldose reductase, an enzyme implicated in diabetic complications by converting glucose into sorbitol. This inhibition can prevent the accumulation of sorbitol in tissues, thereby mitigating peripheral neuropathy and other complications associated with diabetes .

- Covalent Bond Formation : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Diabetes Management : A study conducted on diabetic rats demonstrated that administration of this compound significantly reduced blood glucose levels and improved nerve conduction velocity compared to untreated controls. This suggests its potential role in managing diabetic neuropathy .

- Antibacterial Efficacy : In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of formulations containing this compound resulted in a marked reduction in infection rates compared to standard antibiotic treatments .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics:

- Bioavailability : High bioavailability due to its solubility in water.

- Metabolism : Primarily metabolized in the liver; its metabolites retain some biological activity.

- Excretion : Excreted via urine, necessitating monitoring in patients with renal impairment.

Propiedades

IUPAC Name |

4-acetamido-3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-4-9(16(11,14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHZPHPLDGHTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801219402 | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952958-71-3 | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952958-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.